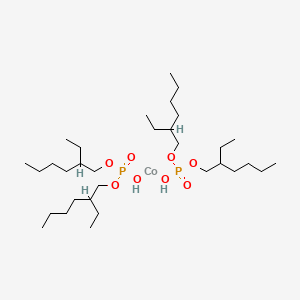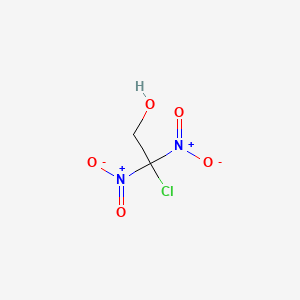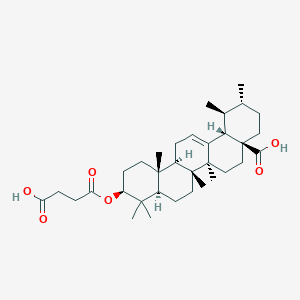
4,4-Dimethyl-1,2-diphenyl-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-1,2-diphenyl-3,5-pyrazolidinedione is a heterocyclic compound with the molecular formula C17H16N2O2. It belongs to the class of pyrazolidinediones, which are known for their diverse biological activities and applications in various fields such as medicine and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1,2-diphenyl-3,5-pyrazolidinedione typically involves the condensation of appropriate hydrazine derivatives with diketones. One common method includes the reaction of this compound with diethyl malonate in the presence of sodium ethoxide in ethanol .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Dimethyl-1,2-diphenyl-3,5-pyrazolidinedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrazolidinediones and their derivatives, which can have enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-1,2-diphenyl-3,5-pyrazolidinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential anti-inflammatory and analgesic properties.
Medicine: Derivatives of this compound are explored for their potential use in treating conditions like rheumatoid arthritis.
Industry: It is used in the development of dyes and pigments due to its stable chemical structure
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl-1,2-diphenyl-3,5-pyrazolidinedione involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: By inhibiting COX enzymes, it reduces the production of prostaglandins, which are mediators of inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Phenylbutazone: Another pyrazolidinedione derivative with anti-inflammatory properties.
4-Butyl-1,2-diphenyl-3,5-pyrazolidinedione: Known for its use in treating rheumatoid arthritis.
Uniqueness: 4,4-Dimethyl-1,2-diphenyl-3,5-pyrazolidinedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl and diphenyl groups contribute to its stability and effectiveness in various applications .
Eigenschaften
CAS-Nummer |
54719-43-6 |
|---|---|
Molekularformel |
C17H16N2O2 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
4,4-dimethyl-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C17H16N2O2/c1-17(2)15(20)18(13-9-5-3-6-10-13)19(16(17)21)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI-Schlüssel |
ZMFJNUQBOWXLCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


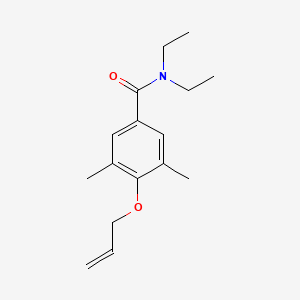
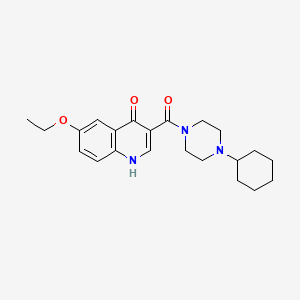

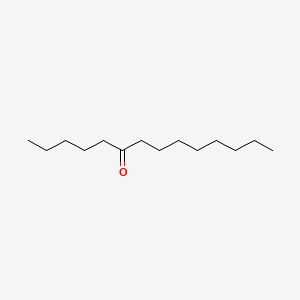
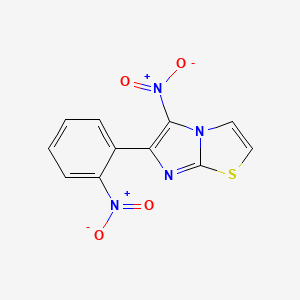



![2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt](/img/structure/B13802038.png)
